Product packaging for abiC gene product(Cat. No.:CAS No. 148972-18-3)

abiC gene product

Cat. No.: B1179119
CAS No.: 148972-18-3
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Description

The abiC gene product is a protein that functions as an abortive infection (Abi) mechanism, a potent form of bacteriophage defense originally identified in lactic acid bacteria such as Lactococcus lactis . Abi systems act by halting the phage replication cycle after the viral DNA has entered the host cell, leading to the death of the infected bacterial cell to prevent the release of mature phage progeny and protect the bacterial population . The abiC system is a single-gene system, and it was one of several Abi systems discovered in the early 1990s during research for the dairy industry, where phage resistance in starter cultures is critical . While its precise molecular mechanism remains an area of research, Abi systems like AbiC are essential tools for studying host-pathogen interactions and developing strategies to combat phage contamination in industrial fermentations . This product is labeled for Research Use Only (RUO). RUO products are specialized reagents exclusively tailored for laboratory research and are not intended for use in diagnostic or therapeutic procedures for humans or animals .

Properties

CAS No.

148972-18-3

Molecular Formula

C15H11Cl3N2

Synonyms

abiC gene product

Origin of Product

United States

Genetic Basis and Organization of the Abic Locus

Genomic Location and Context of the abiC Gene

The genetic determinants for abortive infection systems are predominantly found on mobile genetic elements, which facilitates their dissemination among bacterial populations. However, chromosomal occurrences, though less common, have also been identified.

The vast majority of abortive infection systems, including abiC, are encoded on plasmids. nih.govnih.gov The abiC gene was first identified on the conjugative plasmid pTN20 in the dairy bacterium Lactococcus lactis subsp. lactis ME2. Conjugative plasmids are mobile genetic elements that can be transferred from one bacterium to another, allowing for the rapid spread of advantageous traits like phage resistance. nih.gov The presence of abiC on such a plasmid highlights its role as part of a mobile defense arsenal (B13267) that bacteria can acquire to adapt to viral predation. These plasmids often carry multiple defense systems; for instance, conjugative lactococcal plasmids have been found to encode for resistance to heavy metals and bacteriocins, in addition to multiple distinct phage-resistance mechanisms. frontiersin.orgasm.org

The transferability of these plasmids is a key feature, enabling sensitive industrial starter cultures to become phage-resistant, which is of significant economic importance in industries like dairy fermentation. nih.gov

While plasmid-encoding is the predominant model for Abi systems, chromosomal locations are not unheard of. nih.gov A notable example is the abiV gene, another abortive infection mechanism found on the chromosome of Lactococcus lactis subsp. cremoris MG1363. nih.govasm.org The discovery of chromosomal Abi genes confirms that these defense systems can be stably integrated into the host genome.

However, there are functional implications tied to genomic location. Plasmid-encoded Abi systems often exhibit a stronger phage resistance phenotype compared to their chromosomal counterparts. nih.gov This is generally attributed to a gene dosage effect, where the higher copy number of plasmids results in a greater concentration of the Abi protein, providing a more robust defense. nih.gov The relatively lower efficacy of chromosomal systems may explain why they are less frequently observed. nih.gov

FeaturePlasmid-Encoded Abi Systems (e.g., abiC)Chromosomal-Encoded Abi Systems (e.g., abiV)
Primary Location Extrachromosomal plasmidsIntegrated into the bacterial chromosome
Mobility High (often on conjugative elements)Low (stable inheritance)
Gene Dosage High (multiple plasmid copies per cell)Low (typically a single gene copy)
Phenotypic Strength Generally stronger resistanceGenerally weaker resistance
Prevalence CommonRare

Transcriptional Regulation of abiC Expression

The expression of abortive infection genes must be tightly controlled. Basal expression needs to be low to prevent harm to the host cell, while a rapid and robust response is required upon phage infection. This regulation occurs primarily at the transcriptional level.

While the specific promoter structure for the abiC gene is not extensively detailed in the available literature, analysis of other abortive infection genes and promoters in Lactococcus lactis provides a framework for understanding its likely architecture. Lactococcal promoters typically contain conserved -35 and -10 sequences (e.g., TTGACA and TATAAT, respectively) that are recognized by the RNA polymerase. researchgate.netnih.gov

However, the promoters of controlled or inducible genes often deviate from this consensus. researchgate.net For example, the promoter for the abiP abortive infection system in Lactococcus lactis lacks a consensus -35 region. nih.gov Similarly, the promoter for another system, abiQ, contains several promoter-like structures and rho-independent terminator-like structures, suggesting complex regulatory potential. nih.gov These features—atypical spacing or deviation from consensus sequences—are characteristic of promoters that are tightly regulated rather than constitutively active. researchgate.netnih.gov

Promoter ElementTypical Lactococcus ConsensusObserved Variations in Controlled/Abi Promoters
-35 Box TTGACACan be divergent or lack consensus (e.g., abiP)
-10 Box TATAATGenerally more conserved
Spacing ~17 nucleotidesOften larger than the average
Other Features -Presence of multiple promoter-like structures, terminators, and regulatory protein binding sites

A key feature of many abortive infection systems is their activation or upregulation in direct response to a phage attack. annualreviews.orgnih.gov This ensures that the potent, often cell-lethal, defense mechanism is deployed only when necessary. While the specific induction trigger for abiC remains to be fully elucidated, other Abi systems offer clear examples of this regulatory strategy.

The expression of the abiP operon, for instance, increases slightly following phage infection. nih.gov In other systems, the activation is more direct; the AbiB system is thought to be induced or stimulated by an early phage-encoded product. nih.gov This general model suggests that the host bacterium can sense the progression of the phage lytic cycle—such as the transcription of phage genes or the production of specific phage proteins—and use these cues to trigger a defensive response. annualreviews.orgnih.gov The activation of Abi systems is often considered a defense of last resort, engaged only when other mechanisms like restriction enzymes have failed and the phage has proceeded to the middle or late stages of its replication cycle. annualreviews.org

Beyond transcriptional initiation, gene expression can be regulated post-transcriptionally, for instance, by controlling mRNA stability or translation. In the context of abortive infection, a relevant model for this type of control is found in toxin-antitoxin (TA) systems, a number of which are now known to function as Abi systems. nih.govnih.gov

TA systems consist of a stable toxin that can halt cell functions and an unstable antitoxin that neutralizes the toxin. nih.govnih.gov In several types of TA systems, the antitoxin is a non-coding RNA molecule. nih.govukri.org

Type I TA systems feature an antisense RNA antitoxin that binds to the toxin's mRNA, preventing its translation. nih.gov

Type III TA systems , which include the AbiQ system, utilize an RNA antitoxin that directly binds to and inhibits the toxin protein. nih.govukri.org

These RNA-based regulatory mechanisms represent a sophisticated layer of post-transcriptional control. They allow the cell to maintain a pool of toxin mRNA or protein that can be rapidly unleashed if the production of the labile RNA antitoxin is disrupted, an event that can be triggered by cellular stress, including phage infection. While abiC has not been formally classified as a TA system, these mechanisms are widespread in bacterial defense and represent a plausible strategy for the fine-tuning and rapid activation of abortive infection responses. nih.gov

Genetic Linkage and Interactions with Other Phage Resistance Determinants

Co-occurrence with Other Abi Genes and Phage Resistance Factors

The abiC gene has been identified on the conjugative plasmid pTN20, originating from the phage-insensitive strain Lactococcus lactis subsp. lactis ME2. asm.orgnih.gov A significant finding is that this plasmid also harbors a restriction-modification (R/M) system. asm.orgnih.gov This co-localization exemplifies a common strategy in bacterial defense where different types of anti-phage mechanisms are genetically linked.

The L. lactis ME2 strain is known to possess multiple phage resistance mechanisms, with abiC being the fifth characterized factor from this particular strain. asm.org It is also host to another distinct abortive infection system, AbiA. asm.orgnih.gov The presence of multiple, distinct Abi systems within a single strain, such as abiC and abiA in ME2, highlights the selective pressure exerted by bacteriophages, driving the accumulation of diverse defense determinants. asm.orgnih.gov

Below is a data table summarizing the co-occurrence of abiC with other phage resistance determinants in Lactococcus lactis ME2.

Genetic ElementLocus/GeneDefense MechanismCo-occurrence with abiCReference
Plasmid pTN20abiCAbortive InfectionN/A asm.orgnih.gov
Plasmid pTN20R/M system genesRestriction-ModificationYes asm.orgnih.gov
L. lactis ME2 Genome/PlasmidsabiAAbortive InfectionYes (within the same strain) asm.orgnih.gov

Functional Interplay within Multi-component Defense Systems

Temporal Segregation of Defense: The R/M system provides the first line of intracellular defense. It recognizes and degrades incoming foreign DNA if it lacks the host-specific methylation pattern. This occurs shortly after the phage injects its genetic material into the cytoplasm. If a phage genome evades this initial restriction, subsequent defense mechanisms like abiC can be activated.

Distinct Mechanisms of Action: The abiC gene product functions through an abortive infection mechanism that acts at a later stage in the phage developmental cycle. asm.orgnih.gov Unlike the AbiA system, which appears to interfere with phage DNA replication, the action of AbiC does not affect this process. asm.orgnih.gov Instead, research suggests that the AbiC protein reduces the synthesis of structural phage proteins. asm.org This prevents the assembly of new phage particles, thereby aborting the infection.

The combination of these two distinct mechanisms ensures that even if a phage manages to bypass the initial DNA degradation by the R/M system, its replication cycle is likely to be terminated before the production of viable progeny. The host cell ultimately dies as a result of the abortive infection, but this altruistic suicide prevents the propagation and spread of the phage to the rest of the bacterial population. asm.orgnih.gov

The following table outlines the functional interplay between abiC and a co-occurring R/M system.

Defense SystemTarget of ActionStage of Phage Lytic CycleOutcome of Action
Restriction-Modification (R/M)Phage DNAEarly (Post-injection)Degradation of unmethylated phage DNA
abiC (Abortive Infection)Phage Protein SynthesisLate (Post-DNA replication)Inhibition of structural protein synthesis, leading to cell death and no phage progeny release

While direct synergistic effects between abiC and the R/M system on pTN20 have not been quantitatively detailed in published research, the complementary nature of their mechanisms strongly suggests a highly effective, integrated defense strategy. This layering of different defense systems is a crucial element in the ongoing evolutionary arms race between bacteria and their bacteriophages.

Molecular Mechanisms of Abortive Infection Mediated by the Abic Gene Product

Temporal and Spatial Dynamics of AbiC Action during Phage Lytic Cycle

The effectiveness of the AbiC system is rooted in its specific timing of intervention during the phage replication process, leading to distinct and observable consequences for both the virus and its host.

The action of the AbiC protein occurs at a stage following phage DNA injection and subsequent replication. nih.gov Unlike Abi systems such as AbiA, which are described as "early acting" because they directly interfere with phage DNA replication, AbiC targets processes that occur later in the lytic cycle. nih.govoup.com Its primary function is to disrupt the synthesis of structural proteins, a crucial step that happens after the phage has successfully replicated its genetic material. nih.govnih.gov This places the intervention point in the middle to late phase of the phage's intracellular development.

The expression of the AbiC protein in a host bacterium has profound and measurable effects on the outcome of a phage infection. The primary role of this system is to abort the infection, which manifests as a significant reduction in the number of viable phage progeny. nih.govnih.gov Research has demonstrated that AbiC reduces the efficiency of plaquing (EOP) to levels of 10⁻² to 10⁻³, along with a noticeable decrease in both plaque size and the burst size (the number of phages released per infected cell). nih.gov

A critical aspect of the AbiC mechanism is its impact on the host cell. The system is designed to be suicidal; upon infection, approximately 90% of host cells expressing AbiC are killed. nih.gov This self-sacrifice is the cornerstone of the abortive infection strategy, as it ensures the developing phages are not released, thereby protecting the surrounding bacterial population from subsequent infection. nih.govnih.gov

ParameterObserved Effect of AbiCReference
Efficiency of Plaquing (EOP)Reduced to 10⁻² - 10⁻³ nih.gov
Plaque SizeDecreased nih.gov
Burst SizeDecreased nih.gov
Host Cell Viability (Post-Infection)Reduced by ~90% (cell death) nih.gov

Specific Molecular Targets and Processes Disrupted by AbiC

The AbiC protein achieves its anti-phage effect by targeting a specific and vital process in the phage development cycle, distinguishing its mechanism from other known Abi systems.

The primary molecular target of the AbiC system is the production of phage structural proteins. nih.gov Multiple studies have confirmed that the presence of AbiC leads to a reduction in the synthesis of the major capsid protein (MCP). nih.govnih.govnih.gov Capsid proteins are the fundamental building blocks of the phage head, which is necessary to enclose and protect the phage's replicated DNA. By limiting the availability of these essential components, AbiC effectively halts the formation of new, infectious phage particles. asm.org

A key feature that differentiates AbiC from several other abortive infection systems is its lack of interference with phage DNA replication. nih.gov While systems like AbiA, AbiF, and AbiK are known to arrest or retard the replication of the phage genome, studies show that phage DNA synthesis proceeds in cells containing AbiC. nih.govoup.comnih.gov This confirms that AbiC's point of action is downstream of DNA replication, focusing instead on the subsequent translation of late-stage gene products. nih.gov

The direct interference with the production of major structural proteins has clear and predictable downstream consequences for the final stages of the phage lytic cycle. The primary hypothesized effect is a failure in phage morphogenesis and assembly. Without a sufficient pool of capsid proteins, the newly replicated phage genomes cannot be packaged into protective heads. asm.org This disruption of the assembly line prevents the formation of complete, viable virions.

Consequently, even though the host cell may eventually lyse as part of the abortive mechanism, the number of infectious particles released is drastically reduced. nih.gov This failure to assemble and release functional progeny is the ultimate outcome of the AbiC-mediated defense, effectively terminating the phage infection within the single, sacrificed cell.

ProcessEffect of abiC Gene ProductReference
Phage DNA ReplicationNo direct impact observed nih.gov
Structural Protein Synthesis (e.g., Major Capsid Protein)Production is reduced/limited nih.govnih.govasm.org
Phage Assembly/MorphogenesisInhibited due to lack of structural components asm.org
Release of Progeny PhageSignificantly reduced burst size nih.gov

Host Cellular Responses Induced by AbiC Activity

The activation of the this compound following a bacteriophage infection triggers a cascade of events within the host cell, ultimately leading to the termination of the phage replication cycle. This response is a hallmark of abortive infection systems, which function as a form of "altruistic suicide" to protect the broader bacterial population from widespread phage predation. nih.govresearchgate.netnih.gov

Mechanisms Leading to Premature Host Cell Death

Abortive infection (Abi) systems are defined by their ability to cause premature death of the infected host cell, thereby preventing the release of viable phage progeny. nih.govasm.orgnih.gov This process is a form of programmed cell death, where the bacterium, upon sensing it is compromised by a viral invader, actively terminates its own life cycle. researchgate.netweizmann.ac.il The presence of the AbiC protein ensures that despite a successful phage injection, the host cell dies before the phage can complete its maturation and lysis stages. nih.gov

The precise molecular pathway by which the AbiC protein induces host cell death has not been fully elucidated. However, the general principle of Abi systems involves the Abi protein itself or the collective disruption caused by its activity leading to a fatal outcome for the host. nih.gov Other abortive infection systems achieve this through a variety of mechanisms, including:

Membrane Integrity Disruption : Systems like AbiZ can accelerate cell lysis by interacting with phage holin and lysin proteins, leading to premature membrane damage. nih.govweizmann.ac.ilresearchgate.net

Global Macromolecular Synthesis Inhibition : Toxin-antitoxin (TA) systems, some of which function as Abi systems (e.g., ToxIN), can cause indiscriminate degradation of both host and phage RNA, shutting down all protein synthesis and leading to cell death. researchgate.netnih.govresearchgate.net

Targeted Inhibition of Essential Processes : The Lit protease, for example, is activated by a phage capsid protein and proceeds to cleave the host's translation elongation factor EF-Tu, arresting protein synthesis. researchgate.net

While the specific trigger remains an area for further research, the activity of AbiC—interfering with the production of essential phage structural proteins—is the initiating event that culminates in the premature death of the host cell, effectively aborting the infection. nih.gov

Potential Alterations in Host Metabolism and Gene Expression

The direct and specific alterations in host cell metabolism and gene expression caused solely by the activity of the this compound are not well-documented in existing scientific literature. Research in this area has largely focused on the broader transcriptomic and metabolomic shifts that occur within a host bacterium during a viral infection or in response to other environmental stressors. frontiersin.orgresearchgate.netnih.govfrontiersin.org

It is known that bacterial infections and the activation of defense systems can lead to significant reprogramming of host cell resources. nih.govnih.gov For instance, studies on other bacterial systems under stress have shown differential expression of genes involved in energy metabolism, amino acid biosynthesis, purine (B94841) metabolism, and stress responses. nih.govunina.itnih.gov However, studies isolating the transcriptomic or metabolomic footprint of AbiC expression, independent of the complex interplay during a phage infection, have not been extensively reported. Therefore, a detailed account of how AbiC specifically redirects host metabolic pathways or alters the host's gene expression profile remains an area for future investigation.

Comparative Analysis of AbiC Mechanism with Other Abi Systems

The AbiC system is one of many abortive infection mechanisms discovered, primarily in Lactococcus lactis, each targeting a different essential step in the bacteriophage lytic cycle. asm.orgasm.org Its mode of action, which involves the reduction of phage structural proteins, can be better understood through comparison with other Abi systems that have different molecular targets. nih.gov

Distinguishing Features from DNA Replication-Interfering Abi Systems (e.g., AbiA, AbiP)

A primary point of distinction for AbiC lies in the timing and target of its intervention compared to systems that block phage DNA replication. Systems like AbiA and AbiP are known to act at an earlier stage of the phage lifecycle.

AbiA : This system directly interferes with the replication of phage DNA. nih.govasm.org

AbiP : The AbiP system has a dual effect, arresting phage DNA replication approximately 10 minutes post-infection and also preventing the transcriptional switch from early to middle/late phage genes. asm.org

In stark contrast, AbiC acts at a later stage. It does not primarily target the replication of the phage genome. Instead, its mechanism is centered on preventing the successful production of the protein components necessary to build new phage particles. nih.gov This fundamental difference in their molecular targets—nucleic acid replication versus protein synthesis—is the key distinguishing feature between these classes of abortive infection systems.

Table 1: Comparison of AbiC with DNA Replication-Interfering Abi Systems
Abi SystemPrimary Molecular TargetStage of Phage Cycle Interference
AbiCSynthesis of Structural ProteinsLate (Translation/Assembly)
AbiADNA ReplicationEarly (Replication)
AbiPDNA Replication & Transcription SwitchEarly (Replication/Transcription)

Similarities to Other Translation- or Assembly-Targeting Abi Systems

The mechanism of AbiC, reducing the synthesis of structural phage proteins, places it in a category of Abi systems that disrupt the later stages of the lytic cycle involving protein synthesis and virion assembly. nih.gov

Several other Abi systems share this general strategy:

AbiD1 : This system prevents the translation of the phage ORF3 RNA by interacting with another phage gene product, ORF1. nih.gov Like AbiC, its focus is on preventing the production of a key phage protein.

AbiV : Upon phage infection, AbiV rapidly causes a general inhibition of protein synthesis. asm.org This broader shutdown of translation has a similar outcome to the more targeted effect of AbiC, which is the lack of essential phage proteins.

Lit : This E. coli protease is activated by the phage Gol protein (a major capsid protein) and proceeds to cleave the translation elongation factor EF-Tu, halting protein synthesis. researchgate.net This represents a direct attack on the host's translational machinery, a mechanism that could be functionally similar to that of AbiC.

AbiE, AbiI, and AbiQ : These systems are reported to interfere with the final packaging of the phage genome into the capsid. nih.govasm.org While AbiC acts a step before—at the level of protein synthesis—both interfere with the formation of complete, infectious virions.

Interestingly, a protein encoded by an open reading frame (Orf2) within the AbiP system locus shares 22% amino acid identity and a similar predicted secondary structure (including N-terminal transmembrane helices) with AbiC. asm.org This suggests a possible evolutionary relationship, even though their primary reported functions (AbiP targeting DNA replication/transcription and AbiC targeting protein synthesis) are distinct.

Table 2: Comparison of AbiC with Translation- and Assembly-Targeting Abi Systems
Abi SystemReported MechanismTargeted Process
AbiCReduces synthesis of structural phage proteinsTranslation
AbiD1Prevents translation of a specific phage RNATranslation
AbiVCauses general inhibition of protein synthesisTranslation
LitCleaves translation elongation factor EF-TuTranslation
AbiQInterferes with phage packaging; functions as a Toxin-Antitoxin systemAssembly/Packaging

Compound and Gene Product Names

NameType
abiA gene product (AbiA)Protein (Abortive Infection System)
This compound (AbiC)Protein (Abortive Infection System)
abiD1 gene product (AbiD1)Protein (Abortive Infection System)
abiE gene product (AbiE)Protein (Abortive Infection System)
abiI gene product (AbiI)Protein (Abortive Infection System)
abiP gene product (AbiP)Protein (Abortive Infection System)
abiQ gene product (AbiQ)Protein (Abortive Infection System)
abiV gene product (AbiV)Protein (Abortive Infection System)
abiZ gene product (AbiZ)Protein (Abortive Infection System)
EF-TuProtein (Translation Elongation Factor)
Gol proteinProtein (Phage Capsid)
LitProtein (Protease, Abortive Infection System)
ORF1Phage Gene Product
ORF3Phage Gene Product
Orf2Protein (Associated with AbiP system)
RexAProtein (Abortive Infection System)
RexBProtein (Abortive Infection System)
RnlAProtein (Toxin, Endoribonuclease)
RnlBProtein (Antitoxin)
ToxINon-coding RNA (Antitoxin)
ToxINToxin-Antitoxin System
ToxNProtein (Toxin, Endoribonuclease)

Biological and Ecological Significance of Abic

Contribution to Bacterial Population Survival in Phage-Rich Environments

In environments teeming with phages, such as industrial fermentation vats or natural microbial communities, Abi systems like AbiC provide a critical line of defense. ontosight.airesearchgate.netoup.com By aborting the phage lytic cycle within an infected cell, AbiC prevents the production and release of new phage particles that could go on to infect neighboring bacteria. nih.govnih.govnih.govresearchgate.netbiorxiv.org

The core principle of abortive infection is the premature termination of the phage replication cycle in the infected cell, often leading to the death of that cell. nih.govnih.govresearchgate.netbiorxiv.org While the infected bacterium is sacrificed, this "altruistic" act limits the burst size of the phage, significantly reducing the number of progeny virions released into the environment. nih.govnih.govnih.govresearchgate.net This effectively halts the spread of the phage infection throughout the bacterial population, preventing a full-blown epidemic. nih.govresearchgate.netbiorxiv.org The AbiC mechanism achieves this by reducing the synthesis of structural phage proteins, thereby hindering the assembly of new phage particles. nih.govmdpi.comasm.orgasm.org

The presence and activity of Abi systems like AbiC exert strong selective pressure on phage populations. Phages that can overcome or evade these defense mechanisms are more successful, leading to the evolution of phage counter-adaptations. mdpi.commdpi.comfrontiersin.org This dynamic interplay between bacterial defense (resistance) and phage offense (infectivity) is a classic example of antagonistic co-evolution. mdpi.comifremer.frnih.govnih.gov The AbiC system contributes to this ongoing evolutionary "arms race," driving the diversification of both bacterial defense strategies and phage infectivity mechanisms. asm.orgmdpi.commdpi.comifremer.frnih.gov

Phage Specificity and Host Range of abiC Effectiveness

Abortive infection systems, including AbiC, often exhibit specificity towards certain types or groups of phages. This specificity dictates the range of phages against which a particular Abi system is effective.

Research, particularly in Lactococcus lactis, has demonstrated that AbiC is effective against specific phage groups while being ineffective against others. AbiC has been shown to confer resistance against small isometric-headed phages, such as those belonging to the 936 group. mdmlab.frnih.govoup.com However, it does not provide resistance against prolate-headed phages or phages from the P335 group. mdmlab.frnih.govoup.com This differential effectiveness highlights the varied interactions between Abi systems and diverse phage types.

Phage GroupAbiC Effectiveness
936-likeEffective
P335-likeIneffective
Prolate-headedIneffective

Note: This table summarizes the reported effectiveness of AbiC against specific phage morphotypes based on available research findings. mdmlab.frnih.govoup.com

In response to the selective pressure imposed by AbiC, phages can evolve mechanisms to bypass or overcome this defense system. This leads to the emergence of AbiC-insensitive phage mutants. mdpi.comasm.orgmdpi.com These counter-adaptations can arise through spontaneous mutations in phage genes that are targeted by or interact with the AbiC protein. nih.govmdpi.comasm.org The evolution of such resistant phages necessitates the continued evolution of new bacterial defense mechanisms, perpetuating the co-evolutionary cycle. mdpi.comifremer.frnih.gov

Ecological Role in Natural and Industrial Microbial Communities

Abi systems, including the AbiC gene product, play a vital ecological role in both natural and industrial microbial ecosystems. In natural environments, where bacteria coexist with a diverse phage population, Abi systems contribute to the maintenance of bacterial diversity and population stability by limiting the impact of phage predation. mdmlab.frresearchgate.netmdpi.com

Maintenance of Starter Culture Stability in Fermentation Processes

In industrial fermentation processes, particularly in the dairy industry utilizing Lactococcus lactis starter cultures, bacteriophage infections represent a major threat to productivity and product quality. Phage attacks can lead to fermentation failures, resulting in significant economic losses ontosight.ai. The this compound is a critical component of the defense systems employed by Lactococcus lactis to counter phage predation ontosight.ai.

The AbiC protein functions as an abortive infection mechanism. Upon phage infection, the AbiC system is activated, leading to the premature termination of the phage lytic cycle and, typically, the death of the infected bacterial cell ontosight.aimdmlab.fr. This programmed cell death prevents the completion of phage replication and the release of progeny phages, thereby limiting the spread of infection to the rest of the bacterial population within the starter culture mdmlab.fr.

Research indicates that AbiC reduces the synthesis of structural phage proteins, acting at a stage in the phage infection cycle subsequent to DNA replication nih.govmdpi.comulaval.ca. Unlike some other Abi systems, AbiC does not appear to interfere directly with phage DNA replication mdmlab.fr. While the precise molecular mechanism of AbiC is still under investigation, its action effectively aborts the infection process mdmlab.frasm.org.

The integration of abiC and other abi genes into industrial L. lactis strains has been a successful strategy to enhance their resistance to phages in large-scale milk fermentations nih.gov. Furthermore, combining Abi systems, such as the one mediated by abiC, with other phage defense mechanisms like restriction-modification (R/M) systems, can provide a more robust and broad-spectrum resistance phenotype asm.orgresearchgate.net. This layered defense is particularly valuable in preventing the emergence of phages capable of overcoming single defense mechanisms, contributing significantly to the long-term stability and reliability of starter cultures in continuous fermentation processes asm.orgresearchgate.net.

The effectiveness of various Abi and R/M combinations in Lactococcus lactis derivatives has been evaluated in starter culture activity tests (SATs), demonstrating additive effects against sensitive phages. In such combined systems, phages that escape restriction are subsequently targeted by the abortive infection response, preventing the completion of their infective cycle asm.orgresearchgate.net.

Broader Implications in Bacterial Ecosystems

While extensively studied in the context of industrial starter cultures, Abi systems, including those related to abiC, are recognized as widespread defense mechanisms across diverse bacterial species mdmlab.fr. Their presence and function have broader ecological implications beyond controlled fermentation environments.

Abortive infection systems represent a form of innate immunity at the bacterial population level, serving as a defense against phage invasion in natural ecosystems biorxiv.org. In these complex environments, bacteria are constantly interacting with bacteriophages, which are abundant and play crucial roles in shaping bacterial community structures and driving microbial evolution through predation and horizontal gene transfer biorxiv.orgnih.gov.

The operation of Abi systems like AbiC contributes to the dynamic coevolutionary arms race between bacteria and phages. By limiting phage replication and dissemination, these systems exert selective pressure on phage populations, potentially leading to the emergence of phages capable of overcoming the defense mechanism mdmlab.frnih.gov. Conversely, the presence of diverse Abi systems within a bacterial population or community enhances its collective resistance and resilience against a wide range of phages.

Although specific research on the ecological role of abiC outside of lactic acid bacteria in fermentation is limited in the provided information, the principle of abortive infection as a widespread anti-phage strategy is fundamental to bacterial survival and population dynamics in various niches, including soil, water, sediments, and host-associated microbiomes frontiersin.orgmdpi.com. Understanding the distribution, diversity, and mechanisms of Abi systems across different bacterial lineages and environments is crucial for comprehending the intricate interactions that govern microbial ecosystems. The this compound, as a characterized example of an abortive infection protein, serves as a model for studying these important bacterial defense mechanisms and their impact on microbial community stability and evolution in both applied and natural settings.

Methodological Approaches in Abic Research

Genetic and Molecular Biology Techniques for abiC Characterization

A cornerstone of abiC research involves the use of genetic and molecular biology techniques to isolate, manipulate, and express the abiC gene. These methods are fundamental to confirming its role in phage defense and dissecting its functional components.

The initial characterization of the abiC gene was made possible through gene cloning and subcloning. The genetic determinant for the phage resistance phenotype conferred by abiC was first localized on a larger plasmid and subsequently subcloned into smaller, more manageable vectors for detailed analysis. For instance, the abiC gene from Lactococcus lactis has been successfully subcloned into lactococcal expression vectors such as pMG36e, which allows for its expression in a phage-sensitive host. nih.gov

The choice of cloning and expression vectors is critical for studying abiC. These vectors must be compatible with the host organism, typically a phage-sensitive strain of Lactococcus, and should contain features that allow for stable replication and controlled expression of the inserted gene. researchgate.netebsco.comveterinarypaper.com Shuttle vectors, which can replicate in both Escherichia coli and Lactococcus lactis, are often employed to facilitate the initial cloning steps in E. coli before transferring the construct to the lactococcal host for functional assays. veterinarypaper.com

Vector TypeHost Organism(s)Key FeaturesApplication in abiC Research
Expression Vector Lactococcus lactisContains promoters and ribosomal binding sites for efficient transcription and translation of the cloned gene.To express the abiC gene in a phage-sensitive strain to confirm its abortive infection phenotype.
Shuttle Vector Escherichia coli, Lactococcus lactisCapable of replicating in multiple host species.Facilitates cloning and manipulation of the abiC gene in E. coli before transfer to Lactococcus for functional studies.
Cloning Vector Escherichia coliOptimized for the initial cloning and propagation of DNA fragments.Used for sequencing the abiC gene and for constructing more complex expression plasmids.

Mutagenesis is a powerful tool for identifying the genetic determinant of a particular phenotype. In the case of abiC, transposon mutagenesis, specifically using the Tn5 transposon, was instrumental in pinpointing the location of the gene on its native plasmid. nih.govgenetargetsolutions.com.au By creating a library of random insertions of the transposon, researchers can screen for mutants that have lost the phage resistance phenotype. The location of the transposon insertion in these mutants then reveals the gene responsible for the phenotype.

Once a mutant is identified, genetic complementation is used to confirm that the disrupted gene is indeed responsible for the observed phenotype. nih.govyoutube.comyoutube.com This is achieved by introducing a wild-type copy of the candidate gene (in this case, abiC) back into the mutant strain on a separate plasmid. If the wild-type phenotype (phage resistance) is restored, it confirms the function of the gene. This process is a critical step in fulfilling a molecular version of Koch's postulates for a gene's function. nih.govresearchgate.net

TechniqueDescriptionPurpose in abiC Research
Tn5 Mutagenesis A method that introduces a transposon at random locations within a genome or plasmid.To identify the abiC gene by disrupting its sequence and observing a loss of phage resistance.
Genetic Complementation The restoration of a mutant phenotype to the wild-type by introducing a functional copy of the mutated gene.To confirm that the abiC gene is solely responsible for the observed abortive infection phenotype.

To quantify the level of phage resistance conferred by abiC, researchers employ assays that measure the efficiency of phage plaquing and the survival of the host bacteria upon phage challenge. The Efficiency of Plaquing (EOP) assay is a standard method used to compare the number of plaque-forming units (PFU) on a resistant strain to that on a sensitive control strain. archaealviruses.orgnih.govresearchgate.net A significant reduction in the EOP indicates an effective phage resistance mechanism. nih.govresearchgate.net

Host survival assays are also crucial for characterizing abortive infection systems. In these assays, bacterial cultures with and without the abiC gene are infected with a high multiplicity of infection (MOI) of phage. The number of viable bacterial cells (colony-forming units, CFU) is then monitored over time. In a typical abortive infection scenario, the presence of abiC leads to the death of the infected cell to prevent the production of progeny phage, which can be observed as a decrease in host survival compared to an uninfected control, but with a significant reduction in the release of new phages. nih.gov

AssayMetricInterpretation in the Context of abiC
Efficiency of Plaquing (EOP) Ratio of PFU on the resistant strain to PFU on the sensitive strain.A low EOP for a strain expressing abiC indicates strong inhibition of phage propagation.
Host Survival Assay Colony-Forming Units (CFU) over time after phage infection.Demonstrates the "altruistic" nature of abortive infection, where infected cells die to protect the overall population from widespread phage lysis.

Analysis of Phage Lytic Cycle Parameters

To understand how the abiC gene product interferes with the phage lytic cycle, it is essential to investigate its effects on various stages of phage development, from DNA replication to the assembly of new virions.

A key step in characterizing any anti-phage mechanism is to determine if it targets phage DNA replication or gene transcription. For abiC, studies have shown that it does not appear to affect phage DNA replication. This can be investigated using techniques such as Southern blotting. nih.govresearchgate.netresearchgate.net In this method, total DNA is extracted from infected cells at various time points, digested with restriction enzymes, and then probed with labeled phage DNA. An accumulation of phage DNA over time would be observed in both the control and the abiC-expressing strain if DNA replication is unaffected.

To analyze phage gene transcription, Northern blotting is a commonly used technique. nih.govnih.govnih.govnih.govmassey.ac.nz Total RNA is extracted from infected cells, separated by size, and then probed with labeled DNA fragments corresponding to specific phage genes (e.g., early, middle, and late genes). This allows for the visualization and quantification of phage transcripts, revealing any potential blocks or reductions in gene expression caused by the this compound.

Research has indicated that the this compound acts by reducing the synthesis of structural phage proteins. conductscience.com This can be assessed through several methods. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate total proteins from infected cell lysates. nih.govnih.govqiagen.com By comparing the protein profiles of infected cells with and without abiC, a reduction in the intensity of bands corresponding to major phage structural proteins can be observed. Western blotting can provide a more specific analysis by using antibodies raised against particular phage proteins. researchgate.net

Pulse-chase analysis using radiolabeled amino acids is a powerful technique to study the kinetics of protein synthesis. conductscience.comnih.govwikipedia.orgnih.govresearchgate.net Cells are briefly "pulsed" with a medium containing a radiolabeled amino acid, which gets incorporated into newly synthesized proteins. This is followed by a "chase" with a medium containing an excess of unlabeled amino acids. By immunoprecipitating specific phage proteins at different time points during the chase, the rate of their synthesis and subsequent stability can be determined.

Finally, transmission electron microscopy (TEM) can be used to directly visualize the effects of abiC on phage particle assembly. nih.govmit.edunih.govresearchgate.netmdpi.com By examining thin sections of infected bacterial cells, researchers can look for the presence or absence of assembled phage heads, tails, and complete virions. In the presence of a functional abiC gene, a significant reduction in the number of mature phage particles within the host cell would be expected.

ParameterTechniqueExpected Observation with abiC
Phage DNA Replication Southern BlottingNo significant difference in the accumulation of phage DNA compared to the control.
Phage Gene Transcription Northern BlottingMinimal to no effect on the transcription of early and middle phage genes.
Phage Protein Synthesis SDS-PAGE, Western Blotting, Pulse-Chase AnalysisA marked reduction in the synthesis of late structural phage proteins.
Phage Assembly Transmission Electron MicroscopyA significant decrease in the number of assembled phage particles inside the host cell.

Electron Microscopy for Phage Particle Production

Electron microscopy is a cornerstone technique for visualizing the ultramicroscopic world of bacteriophage replication and assembly. In the context of abortive infection (Abi) systems like AbiC, it serves as a powerful tool to directly observe the phenotypic consequences of the defense mechanism on the production of new phage particles. While specific studies detailing the ultrastructural analysis of AbiC-mediated defense are not extensively published, the methodology is well-established from research on other Abi systems and would be central to confirming the functional output of AbiC.

The primary role of AbiC is to curtail the phage lytic cycle by reducing the synthesis of structural phage proteins nih.govnih.gov. A standard approach to visualize this effect involves transmission electron microscopy (TEM). Researchers would compare thin sections of phage-infected host cells, such as Lactococcus lactis, that either contain the abiC gene (AbiC+) or lack it (AbiC-).

Expected Observations from Electron Microscopy:

In AbiC- Cells (Control): At late stages of the lytic cycle, TEM would reveal numerous fully formed phage virions, with distinct heads and tails, accumulating within the bacterial cytoplasm prior to cell lysis mdpi.com.

Techniques for Studying AbiC Protein Interactions

Understanding which proteins AbiC interacts with is crucial to uncovering its molecular mechanism, which is currently unknown mdmlab.fr. Identifying these interacting partners—whether they belong to the host bacterium or the invading phage—can pinpoint the direct target of the defense system.

Biochemical Approaches for Identifying Interacting Partners

Biochemical techniques are designed to isolate the AbiC protein from a cell lysate along with any physically bound partners. These methods provide strong evidence of direct or indirect physical association.

One of the most common in vitro techniques is the pull-down assay mdpi.comnih.govthermofisher.com. In this method, the AbiC protein would be engineered to include an affinity tag (such as a His-tag or GST-tag). This "bait" protein is then immobilized on a solid support matrix, like agarose (B213101) beads. A cell lysate, containing all the proteins from the host and/or the infecting phage (the "prey"), is passed over this matrix. Proteins that physically interact with AbiC will bind to it and be retained on the support, while non-interacting proteins are washed away. The captured protein complexes are then eluted and the interacting "prey" proteins can be identified using techniques like mass spectrometry nih.govmtoz-biolabs.com.

Another powerful in vivo method is co-immunoprecipitation (Co-IP) mdmlab.fr. This technique uses an antibody that specifically binds to the AbiC protein within a cell lysate. The antibody-AbiC complex, along with any proteins bound to AbiC, is then captured from the solution using beads coated with Protein A or Protein G, which bind to the antibody. The entire complex is purified, and the co-precipitated proteins are identified, again typically by mass spectrometry. This method is advantageous as it captures interactions occurring under more native conditions within the cell.

TechniquePrinciple"Bait""Prey" SourceIdentification Method
Pull-Down Assay An affinity-tagged protein is immobilized to capture interacting partners from a lysate.Tagged AbiC proteinHost or Phage LysateMass Spectrometry
Co-Immunoprecipitation An antibody captures a target protein, pulling down its interacting partners from a lysate.Endogenous AbiC proteinHost or Phage LysateMass Spectrometry

Genetic Screens for Host or Phage Targets of AbiC

Genetic screens offer a complementary, in vivo approach to identify functional interactions and genetic dependencies. These methods can uncover not only direct physical interactions but also proteins that are part of the same functional pathway.

The yeast two-hybrid (Y2H) system is a widely used genetic method to screen for protein-protein interactions wikipedia.orgnih.govnih.gov. The system is based on the modular nature of transcription factors, which have a DNA-binding domain (BD) and an activation domain (AD). In a Y2H screen, the AbiC "bait" protein is fused to the BD, and a library of potential "prey" proteins (from either the host or phage) is fused to the AD. If the AbiC bait and a prey protein interact, they bring the BD and AD into close proximity, reconstituting a functional transcription factor. This drives the expression of a reporter gene, allowing the yeast cell to grow on selective media or produce a colorimetric signal, thereby identifying the interacting partner bitesizebio.comaddgene.org.

Another powerful genetic approach involves screening for phage escape mutants . If AbiC targets a specific phage protein to halt infection, it is possible for the phage to acquire a mutation in that target gene that allows it to evade recognition by AbiC and successfully replicate nih.govresearchgate.net. By propagating a large population of phages on an AbiC+ bacterial lawn, researchers can select for rare plaques formed by these escape mutants. Whole-genome sequencing of these mutant phages and comparison to the wild-type phage genome would reveal mutations that are consistently found in the escapees. A gene that is repeatedly mutated in independent escape mutants is a strong candidate for encoding the direct molecular target of the AbiC protein.

Bioinformatic and Comparative Genomic Analysis

Bioinformatics and comparative genomics are essential for understanding the prevalence, diversity, and evolutionary dynamics of defense systems like abiC. These computational approaches analyze vast amounts of sequence data to identify patterns and relationships that are not apparent from single-organism studies.

Identification of abiC Homologs and Related Defense Systems

The identification of abiC homologs in different bacterial species begins with sequence similarity searches, using algorithms like BLAST against comprehensive genomic and metagenomic databases. A key finding from such analyses is that anti-phage defense genes are often not randomly scattered throughout a genome. Instead, they frequently cluster together in specific loci known as "defense islands" mdpi.comresearchgate.netmdmlab.fr. The co-localization of an unknown gene with known defense system genes within one of these islands is a strong indicator that the uncharacterized gene may also have a defensive function.

By searching for genes homologous to abiC, researchers can map its distribution across the microbial world. The DefenseFinder tool, a specialized database for bacterial immune systems, indicates that abiC is a relatively rare defense system. It has been detected in only 91 of over 22,000 complete prokaryotic genomes analyzed (approximately 0.40%), spanning 57 different species mdmlab.fr. This suggests a sporadic distribution, which is common for defense systems located on mobile genetic elements like plasmids.

Distribution of the abiC Defense System Across Prokaryotic Phyla mdmlab.fr
PhylumNumber of Genomes with abiCPercentage of Genomes in Phylum with abiC
Bacillota47~0.5%
Pseudomonadota35~0.4%
Bacteroidota5~0.6%
Campylobacterota1~0.3%
Other3Variable

Phylogenetic Reconstruction and Evolutionary Trajectory Inference

Phylogenetic analysis is used to reconstruct the evolutionary history of a gene family. The process begins by collecting the DNA or protein sequences of abiC homologs identified through bioinformatic searches. These sequences are then aligned using algorithms that identify conserved positions, and a phylogenetic tree is constructed using statistical methods such as Maximum Likelihood or Bayesian inference nih.govnih.gov.

The resulting tree illustrates the evolutionary relationships between different versions of the abiC gene. The topology of the tree can reveal important aspects of its evolutionary trajectory. For example, if abiC genes from distantly related bacterial species cluster together, it strongly suggests that the gene has been transferred between lineages via horizontal gene transfer (HGT), a common mode of evolution for defense systems nih.gov. By comparing the abiC gene tree with the species tree of the organisms that carry it, scientists can disentangle vertical inheritance from HGT events and trace the gene's movement across the bacterial domain. This analysis provides critical insights into how this defense mechanism has spread and adapted over evolutionary time.

Compound and Protein List

NameTypeDescription
AbiCProteinThe protein product of the abiC gene, responsible for the abortive infection phenotype.
His-tagPeptide TagA series of histidine residues added to a protein for affinity purification.
GST-tagProtein TagGlutathione S-transferase protein fused to a protein of interest for affinity purification.
DNA-binding domain (BD)Protein DomainA protein domain that binds to a specific DNA sequence, used in yeast two-hybrid systems.
Activation domain (AD)Protein DomainA protein domain that activates gene transcription, used in yeast two-hybrid systems.
Protein A/GProteinBacterial proteins that bind to antibodies, used in immunoprecipitation.

Future Research Directions

Elucidation of the Precise Molecular Mechanism of AbiC

Despite its identification as an abortive infection system component, the exact molecular mechanism by which AbiC interferes with phage replication remains largely unknown mdmlab.fr. Research efforts are directed towards uncovering the specific steps in the phage lytic cycle that AbiC targets and the molecular interactions involved.

Identification of Specific Host and Phage Molecular Targets

A key area of future research is the identification of the specific host and phage molecules that the AbiC protein interacts with or affects. Previous studies on other Abi systems in Lactococcus lactis have shown diverse targets, including interference with phage DNA replication, transcription, or packaging nih.govasm.org. For instance, AbiC has been suggested to limit major capsid protein production in phages mdpi.comnih.govnih.gov. Identifying the precise phage proteins or nucleic acids targeted by AbiC is crucial for understanding its mechanism. Similarly, investigating potential interactions with host cellular components could reveal how AbiC triggers the abortive infection phenotype, possibly through mechanisms like inducing host cell suicide ontosight.ai.

Structural Biology Approaches for AbiC Protein Function

Structural biology techniques, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy, are essential for determining the three-dimensional structure of the AbiC protein. Understanding the protein's structure can provide insights into its function, potential active sites, and how it interacts with other molecules ic.ac.uklau.edu.lbjove.comnih.gov. Predicting protein structure is crucial for understanding protein function nih.gov. Structural studies of AbiC, perhaps in complex with identified host or phage targets, could illuminate the molecular basis of its activity and guide the development of strategies to modulate its function.

Investigation of Regulatory Networks Governing abiC Expression

The expression of abortive infection systems like AbiC is often tightly regulated to ensure they are activated upon phage infection nih.govontosight.ai. Future research will focus on deciphering the complex regulatory networks that control abiC gene expression.

Discovery of Novel Regulatory Signals and Transcription Factors

Identifying the specific signals that trigger abiC expression during phage infection is a critical research direction. These signals could be specific phage components, changes in host cell physiology upon infection, or other environmental cues. Furthermore, characterizing the transcription factors and other regulatory proteins that bind to the abiC promoter region and control its transcription is necessary for a complete understanding of its regulation byjus.comwikipedia.org. Research on other bacterial defense systems and gene regulation in prokaryotes provides a framework for these investigations byjus.comwikipedia.orgnih.gov.

Systems Biology Approaches to AbiC Pathway Integration

Systems biology approaches can provide a holistic view of how abiC expression and the AbiC-mediated abortive infection pathway are integrated into the broader cellular network of the host bacterium genetic-analysis.com. This involves studying the interactions between AbiC and other host genes and proteins, as well as how the AbiC system coordinates with other phage defense mechanisms present in the bacterium ontosight.ainih.gov. Understanding this integration can reveal potential synergistic or antagonistic effects with other defense systems and provide a more complete picture of bacterial immunity.

Exploration of AbiC Function Beyond Phage Resistance

While the primary known function of AbiC is phage resistance, some research suggests that abortive infection systems might have additional roles mdmlab.fr. Future research could explore these potential functions beyond defense against phages.

Given the nature of Abi systems, which can lead to programmed cell death nih.gov, investigations into whether AbiC plays a role in other cellular processes, such as stress responses, competition with other bacteria, or even developmental pathways, could be fruitful. Research into other bacterial systems has revealed moonlighting functions for proteins primarily known for one role researchgate.net. Exploring these possibilities for AbiC could uncover novel biological roles and provide a more comprehensive understanding of its evolutionary significance.

Potential Roles in Bacterial Stress Responses or Virulence

Future research should investigate whether the induction or activation of abiC-mediated abortive infection intersects with or is regulated by general bacterial stress response networks. Questions remain regarding whether phage infection triggers a generalized stress response that, in turn, activates Abi systems, or if Abi systems operate independently. Furthermore, exploring potential trade-offs between phage resistance conferred by Abi systems and bacterial virulence is a critical area. Some studies suggest that mechanisms conferring phage resistance can, in certain contexts, lead to attenuated virulence annualreviews.org. Future work could specifically examine if the presence or activation of the abiC gene product impacts the expression of bacterial virulence factors or alters the bacterium's interaction with a host environment.

Development of Advanced Methodologies for Abi System Research

Advancing our understanding and application of Abi systems necessitates the development and application of sophisticated research methodologies.

High-Throughput Screening for Novel Abi Systems and Phage Inhibitors

Given the vast diversity of bacteria and phages, it is likely that numerous Abi systems, including novel variants or homologs of abiC, remain undiscovered nih.govoup.com. High-throughput screening approaches are essential for identifying these new systems. Future research should focus on developing and applying high-throughput methods to screen large libraries of bacterial genomes or environmental samples for the presence of novel Abi system genes or operons. Additionally, high-throughput screening can be employed to identify small molecules or other compounds that either activate or inhibit specific Abi systems or act as general phage inhibitors, potentially in synergy with existing Abi mechanisms.

Synthetic Biology Approaches for Engineering Enhanced Phage Resistance

Synthetic biology offers powerful tools for engineering bacteria with enhanced resistance to phage infection. Future research can leverage these approaches to rationally design and construct bacterial strains with improved Abi-mediated defense. This could involve the heterologous expression of potent Abi systems, including optimized versions of the abiC system, in commercially or medically relevant bacterial strains. Synthetic biology can also be used to fine-tune the expression levels and activation triggers of Abi systems to balance phage resistance with bacterial growth and fitness. Furthermore, combining multiple Abi systems or integrating them with other defense mechanisms through synthetic biology holds promise for creating robust, multi-layered phage resistance strategies annualreviews.org.

Q & A

Q. How should researchers navigate ethical concerns when engineering abiC-overexpressing transgenic organisms?

  • Methodological Answer : Adhere to institutional biosafety committee (IBC) protocols for containment (e.g., BSL-2 for aerobic organisms). Conduct risk assessments for horizontal gene transfer in prokaryotic systems. Use auxotrophic markers to prevent environmental persistence .

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